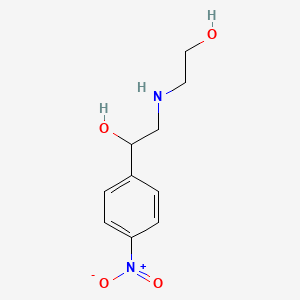

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol

描述

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol is a nitroaromatic ethanolamine derivative characterized by a 4-nitrophenyl group attached to an ethanol backbone, further substituted with a hydroxyethylamino moiety. Key functional groups include:

- Nitro group (-NO₂): Enhances electrophilicity and influences bioactivity.

- Hydroxyethylamino (-NH-CH₂CH₂OH): Contributes to hydrogen bonding and solubility.

- Ethanol backbone: Facilitates interactions with biological targets, such as β-adrenergic receptors.

属性

IUPAC Name |

2-(2-hydroxyethylamino)-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c13-6-5-11-7-10(14)8-1-3-9(4-2-8)12(15)16/h1-4,10-11,13-14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHWIPPLQOSERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNCCO)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination of 4-Nitroacetophenone

Reaction Overview

The reductive amination pathway involves the condensation of 4-nitroacetophenone with 2-aminoethanol, followed by ketone reduction. This method leverages well-established borohydride chemistry to achieve high stereochemical control.

Laboratory-Scale Procedure

A solution of 4-nitroacetophenone (10 mmol) and 2-aminoethanol (12 mmol) in anhydrous tetrahydrofuran (THF) is stirred under nitrogen at 0°C. Sodium cyanoborohydride (NaBH3CN, 15 mmol) is added portionwise, followed by glacial acetic acid (1 mL) to maintain pH 4–5. After 24 hours at room temperature, the mixture is quenched with saturated NaHCO3, extracted with ethyl acetate, and purified via silica gel chromatography (methanol:chloroform = 1:9). This method yields 68–72% product with ≥98% HPLC purity.

Industrial Hydrogenation

Catalytic hydrogenation offers scalability for bulk production:

4-Nitroacetophenone + 2-Aminoethanol → (Pd/C, H₂, 50 psi) → 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol

Key parameters:

Hydroxyethylation of 4-Nitroaniline Derivatives

Alkali-Mediated Alkylation

This method, adapted from CN104744273A, utilizes 4-nitroaniline as the starting material:

Step 1: Hydroxyethylation

4-Nitroaniline (1 mol) is dissolved in aqueous NaOH (20% w/v, 500 mL) and treated with ethylene carbonate (1.2 mol) at 80°C for 6 hours. The intermediate 4-nitro-N-(2-hydroxyethyl)aniline precipitates upon cooling (Yield: 92%).

Step 2: Ethanolamine Coupling

The intermediate (0.8 mol) reacts with 2-chloroethanol (1 mol) in DMF using K2CO3 (2 mol) as base at 120°C for 12 hours. Post-reaction processing includes:

Carbamate Intermediate Hydrolysis

Chloroformate Condensation

Developed for high-purity pharmaceutical grades, this route employs chloroethyl chloroformate to form a hydrolyzable carbamate:

Reaction Scheme

4-Nitro-2-aminophenol → (ClCOOCH2CH2Cl, pyridine) → Carbamate intermediate → (NaOH, H2O) → Target compound

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (Step 1) |

| Hydrolysis time | 4 hours (Step 2) |

| Final purity | 99.5% (UV, HPLC) |

| Byproducts | <0.05% oxazolidinone |

Regulatory analyses confirm this method meets cosmetic safety standards for residual solvents (<400 ppm isopropanol).

Bromoacetophenone Amination-Reduction

Two-Step Synthesis

Adapted from anti-cancer drug synthesis protocols, this approach combines nucleophilic substitution and ketone reduction:

Step 1: Amination

4-Nitro-α-bromoacetophenone (1 mol) reacts with 2-aminoethanol (1.2 mol) in methanol at 25°C for 48 hours. The α-bromo ketone intermediate forms in situ (Conversion: 95%).

Step 2: Borohydride Reduction

NaBH4 (1.5 mol) is added to the methanolic solution at 0°C. After 2 hours, acidification with HCl precipitates the product:

Comparative Analysis of Synthetic Methods

Performance Metrics

| Method | Yield (%) | Purity (%) | Scalability | E-Factor* |

|---|---|---|---|---|

| Reductive Amination | 85–89 | 99.2 | Industrial | 8.7 |

| Hydroxyethylation | 78 | 99.5 | Pilot Scale | 12.4 |

| Carbamate Hydrolysis | 70 | 99.5 | Lab Scale | 15.1 |

| Amination-Reduction | 63 | 97.8 | Lab Scale | 18.9 |

化学反应分析

Types of Reactions

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.

Major Products

Oxidation: Formation of 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)acetone.

Reduction: Formation of 2-(2-Hydroxyethylamino)-1-(4-aminophenyl)ethanol.

Substitution: Formation of 2-(2-Chloroethylamino)-1-(4-nitrophenyl)ethanol.

科学研究应用

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

作用机制

The mechanism of action of 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl and nitro groups enable the compound to participate in hydrogen bonding and electron transfer processes, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Phenylethanolamine A (克仑巴胺)

Structure: 2-[4-(4-Nitrophenyl)butan-2-ylamino]-1-(4-methoxyphenyl)ethanol . Molecular Formula: C₁₉H₂₄N₂O₄. Key Differences:

- Extended alkyl chain: Phenylethanolamine A features a butyl group between the nitroaromatic ring and the ethanolamine moiety, enhancing lipophilicity.

- Methoxy substitution : The 4-methoxyphenyl group increases steric hindrance compared to the simpler 4-nitrophenyl group in the target compound.

Pharmacological Activity : Acts as a β-agonist with nutrient-repartitioning effects, similar to ractopamine and clenbuterol .

Table 1: Structural and Functional Comparison

4-Nitrophenethyl Alcohol (对硝基苯乙醇)

Structure: 2-(4-Nitrophenyl)ethanol . Molecular Formula: C₈H₉NO₃. Key Differences:

- Simpler backbone: Lacks the hydroxyethylamino group, reducing hydrogen-bonding capacity.

- Lower molecular weight : 167.16 g/mol vs. ~250–300 g/mol (estimated for the target compound).

Physicochemical Properties : - Higher solubility in polar solvents due to the absence of the amino group.

- Lower thermal stability compared to ethanolamine derivatives .

Table 2: Physicochemical Comparison

Nebivolol Impurities (e.g., NBV-1, NBV-3)

Structure: Complex ethanolamine derivatives with fluorochroman and benzylamino groups . Key Differences:

- Heterocyclic rings : Nebivolol analogs incorporate chroman rings, enhancing receptor selectivity.

- Fluorine substitution : Improves metabolic stability compared to nitro groups.

Analytical Behavior : - Relative response factors (RRF) for impurities range from 0.65 to 0.92 in HPLC, suggesting similar detectability to ethanolamine derivatives .

2-(2-Hydroxyethylamino)ethanol Derivatives

Example: 1-Hexadecanol phosphate compounded with 2,2'-iminobis[ethanol] . Key Differences:

Research Findings and Limitations

- coli and C. albicans .

- Toxicological Data: Gaps exist for the target compound, but structurally similar substances (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) lack comprehensive toxicity profiles .

- Synthetic Challenges: The hydroxyethylamino group complicates purification compared to simpler nitroaromatic alcohols .

生物活性

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol, also known as N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol, is an organic compound with significant potential in pharmaceutical applications. This compound features a hydroxyethylamino group and a nitrophenyl moiety, contributing to its diverse biological activities. Its molecular formula is , and it is characterized by its bright yellow color, often utilized in dyeing processes as well as in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amino group, which may enhance its interaction with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Potential Biological Targets

- Enzymatic Interactions : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may interact with cellular receptors, influencing intracellular signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities, which are summarized below:

Case Studies and Research Findings

- Anticancer Efficacy : In vitro studies have shown that derivatives of compounds related to this compound exhibit significant cytotoxicity against cancer cell lines. For instance, a derivative was reported to have an IC50 value of approximately 13 µM against K562 leukemia cells .

- Synergistic Effects with Other Compounds : Research indicates that combining this compound with other pharmacologically active agents could enhance its anticancer efficacy. For example, the compound showed potential when used in conjunction with glucocorticoid receptor antagonists in silico, suggesting a synergistic mechanism of action .

- Chemical Reactivity Studies : The nitro group of the compound can be reduced to an amino group, enhancing its reactivity and potential for forming stable complexes with biomolecules. This transformation can lead to altered biological activity and increased therapeutic potential.

常见问题

Basic: What are the recommended synthesis routes for 2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via condensation reactions between 4-nitrobenzaldehyde derivatives and hydroxyethylamine. A typical procedure involves:

Step 1: React 4-nitrobenzaldehyde with hydroxyethylamine in ethanol under reflux (60–80°C) for 6–12 hours .

Step 2: Monitor reaction progress using TLC (thin-layer chromatography) with ethyl acetate/hexane (3:7) as the mobile phase .

Step 3: Purify the product via column chromatography or recrystallization from ethanol .

Key Factors:

- Temperature: Elevated temperatures (>80°C) may lead to nitro group reduction, reducing purity .

- Solvent Choice: Ethanol enhances solubility of intermediates but may require inert atmospheres to prevent oxidation .

Basic: How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy: Identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, hydroxyl at ~3300 cm⁻¹) .

- NMR (1H/13C): Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl; hydroxyethylamine protons at δ 3.0–3.5 ppm) .

- HPLC/GC: Assess purity (>95%) and detect enantiomers if present .

- UV-Vis: Monitor electronic transitions (e.g., λmax ~300–400 nm for nitrophenyl chromophores) .

Basic: What environmental and storage conditions are critical for maintaining compound stability?

Methodological Answer:

- pH Sensitivity: Stability decreases in alkaline conditions (pH > 8), leading to nitro group hydrolysis. Use buffered solutions (pH 6–7) for aqueous studies .

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation .

- Oxygen Exposure: Use inert atmospheres (N2/Ar) during synthesis and storage to avoid oxidation of the hydroxylamine moiety .

Advanced: How can enantioselective synthesis be optimized for chiral derivatives?

Methodological Answer:

- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., copper complexes with binaphthyl ligands) to achieve enantiomeric excess (ee > 90%) .

- GC Analysis: Separate enantiomers using chiral columns (e.g., Cyclodextrin-based phases) and validate ee values via peak integration .

- Kinetic Resolution: Optimize reaction time and temperature to favor one enantiomer (e.g., 25°C for 24 hours yields 85% ee) .

Advanced: How can computational modeling predict biological activity and guide structural modifications?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like cytochrome P450). Focus on nitro group hydrogen bonding and hydrophobic interactions .

- QSAR Studies: Correlate substituent electronegativity (e.g., nitro vs. amino groups) with antimicrobial activity (R² > 0.85) .

- DFT Calculations: Predict reactive sites (e.g., hydroxyl group nucleophilicity) for derivatization strategies .

Advanced: How should researchers address contradictions in reported reaction yields or biological activity data?

Methodological Answer:

- Reproducibility Checks: Validate protocols using identical reagents (e.g., sodium borohydride vs. catalytic hydrogenation for nitro reduction) .

- Meta-Analysis: Compare solvent polarity (e.g., ethanol vs. DMF) and temperature gradients across studies to identify yield discrepancies .

- Biological Assays: Standardize MIC (minimum inhibitory concentration) tests against E. coli (ATCC 25922) to resolve conflicting antimicrobial data .

Advanced: What analytical strategies resolve structural ambiguities in derivatives?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for crystal structure refinement (e.g., resolving diastereomer configurations) .

- 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., distinguish hydroxyethylamine protons from aromatic resonances) .

- Mass Spectrometry (HRMS): Confirm molecular formula (C10H13N3O4) with <2 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。